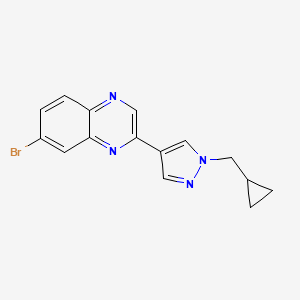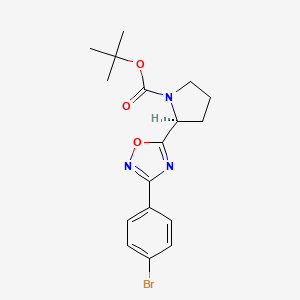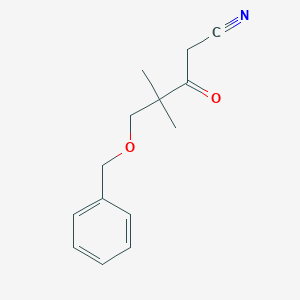
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities and applications in medicinal chemistry . This particular compound features a bromine atom at the 7th position and a cyclopropylmethyl-substituted pyrazole ring at the 2nd position, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination and subsequent functionalization with a cyclopropylmethyl-substituted pyrazole . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper(I) iodide for regioselective synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the production methods to minimize environmental impact .
化学反応の分析
Types of Reactions
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can produce various substituted quinoxalines .
科学的研究の応用
7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Bromo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline include:
- 7-Chloro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Fluoro-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
- 7-Iodo-2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 7th position and the cyclopropylmethyl-substituted pyrazole ring can influence its pharmacokinetic properties and interaction with molecular targets .
特性
IUPAC Name |
7-bromo-2-[1-(cyclopropylmethyl)pyrazol-4-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-12-3-4-13-14(5-12)19-15(7-17-13)11-6-18-20(9-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHJTLKJPVGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














